Gö 7874 is classified as a synthetic small molecule. Its synthesis involves several steps starting from commercially available starting materials, which are processed through specific chemical reactions to yield the final product. The compound is often used in experimental settings to inhibit PKC and investigate its downstream effects in various biological systems.
The synthesis of Gö 7874 typically involves a multi-step chemical process. Although specific proprietary methods may vary, the general approach includes:
The synthesis is crucial for producing sufficient quantities of Gö 7874 for both research and potential therapeutic applications.
Gö 7874 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The detailed molecular formula is not explicitly provided in the search results, but it can be inferred from its chemical identifier.
Gö 7874 exhibits a range of chemical reactivity that is primarily focused on its interaction with PKC. The compound has been shown to:
These interactions highlight Gö 7874's utility in studying receptor dynamics and signaling pathways influenced by PKC.
The mechanism of action for Gö 7874 revolves around its inhibition of PKC. By binding to the regulatory domain of PKC, Gö 7874 prevents the activation of this enzyme by diacylglycerol and calcium ions, leading to:
Data from studies indicate that Gö 7874 can attenuate responses mediated by PKC, providing insights into therapeutic strategies targeting this pathway.
Gö 7874 possesses several notable physical and chemical properties:
These properties are essential for practical applications in laboratory settings where precise handling and formulation are required.
Gö 7874 is primarily used in scientific research focused on:
The compound serves as a valuable tool for researchers aiming to understand complex cellular mechanisms and develop targeted therapies for diseases associated with dysregulated kinase activity.
Protein Kinase C (PKC) represents a family of serine/threonine kinases that serve as master regulators of cellular signaling networks. The discovery of PKC inhibitors originated from efforts to decipher lipid-mediated signal transduction, particularly pathways involving diacylglycerol (DAG) and calcium. Early inhibitors like staurosporine and chelerythrine lacked isoform selectivity, acting broadly across conventional (α, βI, βII, γ), novel (δ, ε, η, θ), and atypical (ζ, ι) PKC subtypes. This non-specificity limited their utility in mechanistic studies, driving demand for compounds with refined selectivity profiles. Gö 7874 emerged as part of a second-generation inhibitor series developed through systematic medicinal chemistry optimization. Characterized as a bisindolylmaleimide derivative, its core structure features dual indole rings linked to a maleimide scaffold—a design that enables competitive binding at the ATP catalytic site while conferring enhanced selectivity [2] [6].
Table 1: Key Physicochemical and Pharmacological Properties of Gö 7874
Property | Value |
---|---|
Molecular Formula | C~27~H~26~N~4~O~4~ |
Molecular Weight | 470.2 g/mol |
Primary Target | PKC (pan-inhibitor) |
IC~50~ (Rat Brain PKC) | 4 nM |
IC~50~ (Protein Kinase A) | 510 nM |
IC~50~ (PKG) | 4.8 µM |
Solubility | 25 mg/mL in DMSO |
Cell Permeability | Yes |
ATP-Competitive | Yes |
Reversibility | Yes |
Gö 7874 gained prominence as a neuropharmacological tool due to its ability to cross the blood-brain barrier and its distinct inhibition profile. Unlike first-generation PKC blockers, it demonstrated remarkable potency against rat brain PKC (IC~50~ = 4 nM) with significantly weaker activity against Protein Kinase A (IC~50~ = 510 nM), Protein Kinase G (IC~50~ = 4.8 µM), and myosin light chain kinase (IC~50~ = 120 nM) [6] [10]. This selectivity profile enabled researchers to dissect PKC-specific signaling cascades in neural tissues without confounding off-target effects.
In landmark studies, introcerebroventricular (i.c.v.) administration of Gö 7874 (4 nmol) reversed established morphine tolerance in murine models. Tolerance was induced via 75-mg morphine pellet implantation, resulting in 6.5–45-fold reductions in morphine potency across behavioral assays. Gö 7874 restored near-normal morphine responsiveness in the hot-plate test—a supraspinally mediated nociception assay—confirming PKC’s involvement in higher-order pain processing pathways. Importantly, this effect was observed without altering baseline nociceptive thresholds, indicating selective modulation of tolerance mechanisms rather than generalized analgesia [4] [7].
Gö 7874 proved instrumental in challenging linear models of opioid tolerance. Prior research suggested that low-efficacy opioids (e.g., morphine) primarily engaged PKC-dependent pathways, while high-efficacy agonists (e.g., etorphine) relied on G-protein-coupled receptor kinases (GRKs) and β-arrestin. However, studies using Gö 7874 revealed PKC’s critical role in high-level morphine tolerance (45-fold shifts in dose-response curves), which could not be fully reversed by PKA inhibitors alone. Only combined inhibition of PKC (Gö 7874) and PKA (KT-5720) completely abolished tolerance, demonstrating convergent kinase regulation of adaptive plasticity [4] [7].
Table 2: Efficacy of Gö 7874 in Reversing Opioid Tolerance in Key Studies
Tolerance Model | Test Paradigm | Intervention | Reversal Efficacy | Key Mechanism |
---|---|---|---|---|
Morphine pellet (75mg) + daily supplements | Hot-plate (52°C) | Gö 7874 (4 nmol i.c.v.) | Complete restoration of morphine potency | PKC-dependent supraspinal plasticity |
Same as above | Tail-pinch | Gö 7874 (4 nmol i.c.v.) | Complete reversal | PKC-mediated Adelta mechanoreceptor sensitization |
Same as above | Morphine-induced hypothermia | Gö 7874 + KT-5720 | Complete reversal (synergistic) | Convergent PKC/PKA regulation of thermal regulation |
At the molecular level, PKC inhibition disrupts several adaptive processes:
These insights positioned PKC not as a linear effector, but as a hub within kinase networks governing opioid adaptation. Consequently, Gö 7874 catalyzed interest in polypharmacological strategies—simultaneously targeting multiple nodes (e.g., PKC/PKA) to overcome high-level tolerance [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7